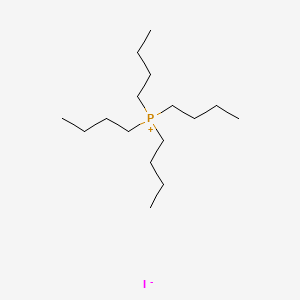
Tetrabutylphosphonium iodide
Cat. No. B1222163
Key on ui cas rn:
3115-66-0
M. Wt: 386.33 g/mol
InChI Key: CCIYPTIBRAUPLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05760284
Procedure details


To the autoclave was added 5.81 g (0.022 moles) of Mo(CO)6, 15.5 g (0.040 moles) of tetrabutylphosphonium iodide, 109.2 g (0.700 moles) of ethyl iodide, 555 g (7.5 moles) of propionic acid, and 68.6 g of N-methyl pyrrolidinone (NMP) as polar, aprotic solvent. The condenser temperature is set at 5°-10° C. using a cooled ethylene glycol/water mixture. The autoclave was then pressure tested with nitrogen at 68.0 atm and a gas purge of 3 moles/hr of gas was established through the high pressure condenser. (During the reaction this gas purge permitted control of the gas composition over the reaction mixture and is necessary for kinetic measurements.) The nitrogen was vented, the autoclave was then pressurized to 23.8 atm with 5% hydrogen in carbon monoxide, and subsequently heated to 160° C. (The 3 moles/hr of gas purge is maintained throughout heating and the subsequent reaction.) Upon reaching temperature, the pressure is raised to 51.0 atm using a gas mixture consisting of 6% H2, 47% CO, and 47% ethylene while using the 3 mole/hr purge to maintain the gas mixture. Liquid samples are removed every 20 minutes for 5 hours and analyzed for ethyl iodide, ethyl propionate, propionic anhydride, and propionic acid content by GC using a Hewlett Packard 5890 GC containing a 25 m (0.25 mm ID, 0.25 micron film) Quadrex 007 FFAP Capillary Column with p-xylene as an internal standard. (A split injection was used to introduce the sample and sample detection was accomplished with TCD detector.) These components represented the only significant products and all other materials detectable by GC-MS were only present at trace levels. Gas samples were also removed hourly and analyzed by GC to insure that the gas mixture is consistent. The molar quantities of propionic anhydride (npan) formed were determined from the GC data using the following equation: ##EQU1## where, ni =moles of the component
[Compound]
Name
Mo(CO)6
Quantity
5.81 g
Type
reactant
Reaction Step One






Name
ethylene glycol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[I-].C([P+](C[CH2:16][CH2:17][CH3:18])(CCCC)CCCC)CCC.C(I)C.[C:22]([OH:26])(=[O:25])[CH2:23][CH3:24].C=C.C(O)C[OH:31].O>CN1C(=O)CCC1>[C:22]([O:26][C:16](=[O:31])[CH2:17][CH3:18])(=[O:25])[CH2:23][CH3:24] |f:0.1,5.6|
|
Inputs


Step One
[Compound]
|
Name
|
Mo(CO)6
|
|
Quantity
|
5.81 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
109.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
|
Name
|
|
|
Quantity
|
555 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
|
Name
|
|
|
Quantity
|
68.6 g
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
Step Three
|
Name
|
ethylene glycol water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O.O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is set at 5°-10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a gas purge of 3 moles/hr of gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(During the reaction this gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
throughout heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the subsequent reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the pressure is raised to 51.0 atm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the gas mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Liquid samples are removed every 20 minutes for 5 hours
|
|
Duration
|
5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing a 25 m (0.25 mm ID, 0.25 micron film) Quadrex 007 FFAP Capillary Column with p-xylene as an internal standard
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to introduce the sample and sample detection
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Gas samples were also removed hourly
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
